N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic sulfur-containing heterocyclic compound characterized by a fused cyclopenta-thiazole core and a tosylpropanamide side chain. The thiazole moiety is a critical pharmacophore known for its role in modulating biological activity, particularly in kinase inhibition and antiproliferative effects . The tosyl (p-toluenesulfonyl) group enhances molecular stability and may influence receptor binding through hydrophobic interactions.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-5-7-12(8-6-11)23(20,21)10-9-15(19)18-16-17-13-3-2-4-14(13)22-16/h5-8H,2-4,9-10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTPVFUOCPOUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic implications.
- Molecular Formula : C13H14N2OS
- Molecular Weight : 250.33 g/mol
- CAS Number : 33040188
- Structural Characteristics : The compound features a cyclopentathiazole moiety and a tosyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis-related pathways and the inhibition of key oncogenic signaling pathways such as mTOR and PI3K/Akt .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Preliminary tests have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptosis rates, showing a significant increase in apoptotic cells at higher concentrations of the compound.
Case Study 2: Anti-inflammatory Effects
In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis confirmed reduced synovial inflammation compared to control groups.
Comparison with Similar Compounds
Thiophene-Based Antiproliferative Agents
Structural and Functional Parallels: The compound shares structural similarities with thiophene derivatives reported by Said and Elshihawy (2015), such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl) sulfamoyl)sodium salt) phenylamino) acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25) (Figure 14 in ). Both feature fused cyclopenta-heterocyclic cores but differ in substituents:
- Compound 24 : Includes a pyrimidine-sulfamoyl group, enhancing ATP-binding site competition in tyrosine kinase receptors.
- Compound 25: Contains a triazinyl-phenol moiety, likely contributing to hydrogen-bonding interactions.
Activity Comparison :
- IC50 Values: Compounds 24 and 25 exhibit potent antiproliferative activity against MCF7 breast adenocarcinoma cells (IC50 = 30.8 nM and 38.7 nM, respectively) via tyrosine kinase inhibition, akin to gefitinib and dasatinib .
Table 1: Key Data for Antiproliferative Thiophene/Thiazole Derivatives
Thiazole-Based Cardioprotective Agents
Structural Divergence :
highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , a thiazole-hydrazine derivative with cardioprotective effects. Unlike the target compound, this molecule includes:
- A 4-methoxyphenyl group for aromatic interactions.
- A hydrazine linker, facilitating hydrogen bonding with biological targets.
Activity Comparison :
- Efficacy : The compound outperformed reference drugs Levocarnitine and Mildronate in mitigating hypoxic contractile responses in smooth muscles .
- Target Compound : The absence of a hydrazine group and the presence of the tosylpropanamide chain suggest divergent therapeutic applications (e.g., antiproliferative vs. cardioprotective).
Broader Context: Thiazole-Containing Pharmaceuticals
Thiazole rings are prevalent in FDA-approved drugs like dasatinib (tyrosine kinase inhibitor) and sulfathiazole (antibiotic).
Structural and Computational Insights
While direct computational data for the target compound is absent in the evidence, tools like AutoDock4 () and Multiwfn () are instrumental in predicting binding modes and electronic properties. For example:
Q & A
Q. How can cross-disciplinary approaches (e.g., chemical biology) expand research applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
